molecular formula C16H14N6O5 B15303847 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide

Cat. No.: B15303847
M. Wt: 370.32 g/mol
InChI Key: LKBJTUJMNRMVOK-UHFFFAOYSA-N
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Description

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide is a complex organic compound with a unique structure that includes an azido group and a piperidinyl-isoindoline-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the piperidinyl-isoindoline-dione core, followed by the introduction of the azido group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form amines or other derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group can yield primary amines, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive azido group.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating enzyme activity or protein function.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Shares the isoindoline-dione core but lacks the azido group.

    Pomalidomide: Similar structure with modifications that enhance its biological activity.

    Lenalidomide: Another derivative with therapeutic applications, differing in the functional groups attached to the core structure.

Properties

Molecular Formula

C16H14N6O5

Molecular Weight

370.32 g/mol

IUPAC Name

3-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

InChI

InChI=1S/C16H14N6O5/c17-21-18-7-6-12(24)19-9-3-1-2-8-13(9)16(27)22(15(8)26)10-4-5-11(23)20-14(10)25/h1-3,10H,4-7H2,(H,19,24)(H,20,23,25)

InChI Key

LKBJTUJMNRMVOK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCN=[N+]=[N-]

Origin of Product

United States

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